2-furaldehyde oxime
Overview
Description
“2-Furancarboxaldehyde, oxime” is a derivative of furfural . Furfural is an organic compound with the formula C4H3OCHO . It is a colorless liquid, although commercial samples are often brown . It has an aldehyde group attached to the 2-position of furan . It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts, including corncobs, oat, wheat bran, and sawdust .
Scientific Research Applications
Cytotoxicity in Cancer Research :
- Copper and cobalt complexes of 2-furaldehyde oximes have shown potent cytotoxicity against various tumor cell lines, including leukemias, lymphomas, and uterine carcinoma, suggesting potential use in cancer therapy (Hall et al., 1999).
- These complexes inhibit DNA synthesis, DNA topoisomerase II, and de novo purine synthesis, indicating a specific mode of action relevant to cancer treatment (Hall et al., 1997).
Chemical Reactions and Synthesis :
- Studies on benzaldehyde oximes have shown their role in forming aldehydes and nitriles under photoinduced electron-transfer conditions, highlighting their importance in organic synthesis (de Lijser et al., 2006).
- Research on 2-furaldehyde oxime has led to the development of new methodologies for synthesizing complex organic compounds, like oxetanes, which are valuable in material science (Toki et al., 1965).
Bioconjugation and Biomaterials :
- Oximes, including those derived from 2-furancarboxaldehyde, are used in bioconjugation due to their ability to form stable linkages with biomolecules. This application is crucial in developing biomaterials, hydrogels, and drug delivery systems (Kölmel & Kool, 2017).
Material Recovery and Environmental Applications :
- 2-Furancarboxaldehyde (furfural) is an essential platform molecule in biorefinery, and its recovery from water streams is a significant environmental application. Research has focused on developing efficient membranes for this purpose (Liu et al., 2013).
Potential Antioxidant Properties :
- Studies on oxime derivatives suggest they may possess antioxidant properties, which could be beneficial in pharmaceutical and cosmetic applications (Puntel et al., 2008).
Mechanism of Action
Target of Action
Furfural oxime, also known as 2-Furaldoxime, Furfuryl oxime, 2-Furfuraldoxime, 2-Furancarboxaldehyde, oxime, or 2-furaldehyde oxime, is a compound that primarily targets titanosilicate catalysts . These catalysts play a crucial role in the liquid-phase ammoximation of furfural, a process that leads to the formation of furfural oxime .
Mode of Action
The interaction of furfural oxime with its targets involves two main routes: the hydroxylamine route and the imine route . The hydroxylamine route is responsible for the formation of the target product, furfural oxime, while the imine route leads to the formation of undesired products such as 2-furylamide and 2-furoic acid .
Biochemical Pathways
The biochemical pathways affected by furfural oxime are primarily related to the conversion of furfural into bio-chemicals . This conversion process can lead to the production of high-value-added chemicals, including furfurylamine, C6 carboxylic acid (i.e., furandicarboxylic acid), furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone .
Pharmacokinetics
The catalytic performance of titanosilicate catalysts in the synthesis of furfural oxime is known to depend greatly on the operating conditions of the reaction . This suggests that the bioavailability of furfural oxime may be influenced by factors such as the reaction environment and the presence of specific catalysts .
Result of Action
The primary result of the action of furfural oxime is the conversion of furfural into a variety of bio-chemicals . This conversion process, facilitated by the interaction of furfural oxime with titanosilicate catalysts, can lead to the production of valuable chemicals that have potential applications in various industries .
Action Environment
The action, efficacy, and stability of furfural oxime are influenced by various environmental factors. For instance, the decomposition of hydroxylamine and the non-catalytic oxidation of furfural can be effectively suppressed in titanosilicate-catalyzed ammoximation when water is employed as the solvent and hydrogen peroxide is added dropwise into the reaction system . This suggests that the reaction environment plays a crucial role in determining the effectiveness and stability of furfural oxime .
Future Directions
Oxime derivatives are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . This review summarises the recent strategies in the development of oximes which are capable of crossing the BBB to treat OP poisoning .
Biochemical Analysis
Biochemical Properties
Furfural Oxime plays a significant role in biochemical reactions. It is involved in the chemo-catalytic and/or bio-catalytic conversion into high-value-added chemicals, including furfurylamine, C6 carboxylic acid, i.e., furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone . The nature of these interactions involves the hydroxylamine route and the imine route .
Cellular Effects
Furfural Oxime has profound effects on various types of cells and cellular processes. It induces the accumulation of reactive oxygen species (ROS) in Saccharomyces cerevisiae . This accumulation leads to cellular damage, including damage to mitochondria and vacuole membranes, the actin cytoskeleton, and nuclear chromatin .
Molecular Mechanism
The molecular mechanism of Furfural Oxime involves the hydroxylamine route and the imine route . The hydroxylamine route accounts for the formation of the target product (Furfural Oxime), while the imine route leads to the formation of undesired products such as 2-furylamide and 2-furoic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furfural Oxime change over time. Thermochemistry results suggest that furfural hydrogenation to form furfuryl alcohol is spontaneous up to a temperature of 523 K, but beyond this temperature, the reaction becomes a nonspontaneous process .
Metabolic Pathways
Furfural Oxime is involved in several metabolic pathways. It is derived from hemi-cellulose and can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure .
Properties
IUPAC Name |
N-(furan-2-ylmethylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-6-4-5-2-1-3-8-5/h1-4,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTMLDBQFLIQJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061521 | |
Record name | 2-Furancarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-47-7 | |
Record name | Furfural oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furancarboxaldehyde, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarboxaldehyde, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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